molecular formula C42H46O23 B12381193 Sarmenoside III

Sarmenoside III

Cat. No.: B12381193
M. Wt: 918.8 g/mol
InChI Key: MEQZSNYKOKZIGH-XTYPXWDISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Sarmenoside III, being a flavonol glycoside, can undergo various chemical reactions typical of flavonoids. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or enzymes for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C42H46O23

Molecular Weight

918.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O23/c1-14-28(49)32(53)35(56)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)38(31(27)52)64-42-39(34(55)29(50)15(2)60-42)65-41-36(57)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,39-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1

InChI Key

MEQZSNYKOKZIGH-XTYPXWDISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O

Origin of Product

United States

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